Capric acid-1-13C

Catalog No.
S785892
CAS No.
84600-66-8
M.F
C10H20O2
M. Wt
173.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Capric acid-1-13C

CAS Number

84600-66-8

Product Name

Capric acid-1-13C

IUPAC Name

(113C)decanoic acid

Molecular Formula

C10H20O2

Molecular Weight

173.26 g/mol

InChI

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i10+1

InChI Key

GHVNFZFCNZKVNT-DETAZLGJSA-N

SMILES

CCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCC(=O)O

Isomeric SMILES

CCCCCCCCC[13C](=O)O

Isotopic Labeling and Tracing:

Capric acid-1-13C is isotopically labeled, meaning one of its carbon atoms is replaced with a heavier isotope, Carbon-13. This specific labeling allows researchers to track the movement and fate of the molecule within a system. By feeding cells or organisms capric acid-1-13C and then analyzing their tissues or fluids using techniques like Mass Spectrometry , scientists can trace the metabolic pathway of the capric acid molecule and understand how it is broken down, absorbed, or utilized by the system. This information is crucial for studying various biological processes, including:

  • Lipid metabolism: Capric acid is a medium-chain fatty acid, and understanding its metabolism helps researchers investigate fat storage, energy utilization, and the potential role of medium-chain triglycerides in various health conditions .
  • Drug development: Researchers can use capric acid-1-13C to track the absorption, distribution, metabolism, and excretion (ADME) of new drugs in vivo or in cell cultures. This information helps optimize drug formulations, understand potential side effects, and ensure the safe and effective delivery of medications .

Biochemical Pathway Analysis:

The presence of the Carbon-13 isotope in capric acid-1-3C alters the molecule's behavior slightly compared to its unlabeled counterpart. By studying how cells or organisms respond to the labeled and unlabeled capric acid, researchers can gain insights into specific steps within biochemical pathways. This approach can be used to:

  • Investigate enzyme activity: Enzymes often exhibit different reaction rates or specificities towards isotopically labeled substrates. By comparing the reaction rates of labeled and unlabeled capric acid with specific enzymes, researchers can gain insights into the enzyme's mechanism of action and its role in various metabolic processes .
  • Understand metabolic regulation: By monitoring the incorporation of Carbon-13 from capric acid-1-13C into different cellular components, researchers can study how metabolic pathways are regulated in response to various stimuli, such as changes in diet, hormones, or environmental factors .

Capric acid-1-13C, also known as decanoic acid-1-13C, is a isotopically labeled version of capric acid (decanoic acid). It is a medium-chain fatty acid with a chain length of 10 carbons. The number "1-13C" indicates that one of the carbon atoms in the molecule is enriched with the stable isotope carbon-13 (¹³C) []. Capric acid is naturally found in various plant and animal sources, including milk, coconut oil, and palm kernel oil. Capric acid-1-13C is a valuable tool in scientific research due to the unique properties of the ¹³C isotope.


Molecular Structure Analysis

Capric acid-1-13C has a linear carbon chain (10 carbons) with a carboxyl group (COOH) at one end and a methyl group (CH₃) at the other end. The ¹³C isotope is typically incorporated at the carboxyl carbon (carbon number 1) but can be positioned elsewhere in the chain for specific research purposes []. The presence of the ¹³C isotope allows researchers to track the molecule's fate through various processes using techniques like nuclear magnetic resonance (NMR) spectroscopy.


Chemical Reactions Analysis

Synthesis

Decomposition

Capric acid undergoes typical fatty acid degradation pathways. Under aerobic conditions (with oxygen), it undergoes beta-oxidation in the mitochondria to produce energy (ATP). In anaerobic conditions (without oxygen), it can undergo fermentation to produce short-chain fatty acids and other metabolites.

Other Reactions

Capric acid can participate in various reactions depending on the specific research context. For example, it can be esterified with alcohols to form esters, used as a precursor for the synthesis of other fatty acids, or react with various functional groups.


Physical And Chemical Properties Analysis

  • Melting Point: 30-32 °C (lit.) []
  • Boiling Point: 268-270 °C (lit.) []
  • Density: 0.898 g/mL at 25 °C []
  • Solubility: Slightly soluble in water (less than 1 g/L). Soluble in organic solvents like ethanol, chloroform, and ether.
  • Stability: Capric acid is relatively stable under normal storage conditions. However, it can undergo oxidation over time, especially when exposed to heat, light, or air.

Mechanism of Action (if applicable)

  • Lipid metabolism: By tracing the ¹³C through metabolic pathways, researchers can investigate how the body absorbs, transports, and utilizes capric acid for energy production.
  • Antimicrobial activity: Capric acid has been shown to possess antimicrobial properties. Capric acid-1-13C can help elucidate the mechanism by which it interacts with and disrupts microbial membranes.
  • Wearing personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Working in a well-ventilated fume hood.
  • Properly disposing of waste according to institutional guidelines.

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Capric acid-1-13C

Dates

Modify: 2023-08-15

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